N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide
Description
N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide is an organic compound that features a furan ring and an oxane ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of chemistry and biology. The furan ring is known for its aromatic properties, while the oxane ring contributes to the compound’s stability and reactivity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-11(7-10(2)17-9)13(15)14-8-12-4-3-5-16-12/h3-5,9-11H,6-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVGVVYPUZSASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields . The crude products are purified by crystallization using ethyl acetate and hexane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave reactors in industrial settings allows for efficient and rapid synthesis. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol and related compounds.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with various biomolecules, including proteins and enzymes, through hydrogen bonding and π-π interactions. The oxane ring contributes to the compound’s stability, allowing it to maintain its structure under physiological conditions. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a similar furan ring structure but different functional groups.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring, known for its anticancer properties.
Uniqueness
N-(furan-2-ylmethyl)-2,6-dimethyloxane-4-carboxamide is unique due to its combination of a furan ring and an oxane ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
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